molecular formula C19H19NO2S2 B14547444 5-Ethyl-3-[(4-methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 62298-68-4

5-Ethyl-3-[(4-methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B14547444
CAS No.: 62298-68-4
M. Wt: 357.5 g/mol
InChI Key: XVZCBTNPWMRRAL-UHFFFAOYSA-N
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Description

5-Ethyl-3-[(4-methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-[(4-methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with thiourea to yield the desired thiazolidinone compound. The reaction conditions often involve refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-[(4-methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazolidinone ring.

Scientific Research Applications

5-Ethyl-3-[(4-methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-3-[(4-methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of key enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or modulate the expression of inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-3-[(4-methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
  • 5-Propyl-3-[(4-methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
  • 5-Butyl-3-[(4-methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of 5-Ethyl-3-[(4-methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific ethyl substitution, which can influence its biological activity and chemical reactivity. This subtle structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .

Properties

CAS No.

62298-68-4

Molecular Formula

C19H19NO2S2

Molecular Weight

357.5 g/mol

IUPAC Name

5-ethyl-3-[(4-methoxyphenyl)-phenylmethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H19NO2S2/c1-3-16-18(21)20(19(23)24-16)17(13-7-5-4-6-8-13)14-9-11-15(22-2)12-10-14/h4-12,16-17H,3H2,1-2H3

InChI Key

XVZCBTNPWMRRAL-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C(=S)S1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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